molecular formula C11H16N2O6 B14694164 3-Ethyluridine CAS No. 27190-00-7

3-Ethyluridine

Cat. No.: B14694164
CAS No.: 27190-00-7
M. Wt: 272.25 g/mol
InChI Key: PGEAIGBCUWIENH-PEBGCTIMSA-N
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Description

3-Ethyluridine is a nucleoside analog derived from uridine, where an ethyl group replaces the hydrogen atom at the third position of the uracil ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyluridine typically involves the alkylation of uridine. One common method is the reaction of uridine with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyluridine undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: Reduction reactions can convert the uracil ring to dihydro derivatives.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base.

Major Products:

    Oxidation: 3-Ethyluracil-5-carboxylic acid.

    Reduction: Dihydro-3-ethyluridine.

    Substitution: Various substituted uridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Ethyluridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: Incorporated into RNA molecules to study RNA structure and function.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of nucleic acid-based therapeutics and diagnostics.

Mechanism of Action

The mechanism of action of 3-Ethyluridine involves its incorporation into RNA molecules, where it can affect RNA stability and function. The ethyl group at the third position can influence base pairing and RNA folding, leading to changes in RNA-mediated processes. Molecular targets include RNA polymerases and ribosomes, where this compound can interfere with transcription and translation.

Comparison with Similar Compounds

    3-Methyluridine: Similar structure with a methyl group instead of an ethyl group.

    5-Ethynyluridine: Contains an ethynyl group at the fifth position.

    5-Bromouridine: Bromine atom at the fifth position.

Uniqueness: 3-Ethyluridine is unique due to the ethyl group at the third position, which imparts distinct chemical and biological properties. Compared to 3-Methyluridine, the ethyl group provides greater hydrophobicity and steric bulk, affecting its interactions with enzymes and nucleic acids. Unlike 5-Ethynyluridine and 5-Bromouridine, the modification at the third position specifically influences the uracil ring’s electronic properties and reactivity.

Properties

CAS No.

27190-00-7

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-2-12-7(15)3-4-13(11(12)18)10-9(17)8(16)6(5-14)19-10/h3-4,6,8-10,14,16-17H,2,5H2,1H3/t6-,8-,9-,10-/m1/s1

InChI Key

PGEAIGBCUWIENH-PEBGCTIMSA-N

Isomeric SMILES

CCN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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